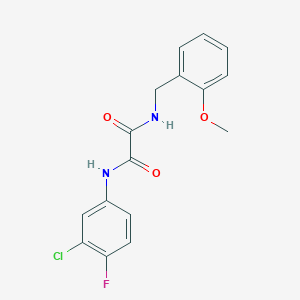

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(3-Chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a 2-methoxybenzyl group at the N2 position. Oxalamides are known for their versatility in drug design due to their hydrogen-bonding capacity and conformational flexibility, which enable interactions with diverse biological targets .

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3/c1-23-14-5-3-2-4-10(14)9-19-15(21)16(22)20-11-6-7-13(18)12(17)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLBKJHJANRNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: 3-chloro-4-fluoroaniline is reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

Step 2: The oxalyl chloride derivative is then reacted with 2-methoxybenzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound shares a common oxalamide backbone with several analogs, differing primarily in substituents at N1 and N2. Below is a comparative analysis:

Physicochemical Properties

- Solubility : The 2-methoxybenzyl group in the target compound may improve lipid solubility compared to 4-methoxyphenethyl (28) or polar thiazole-piperidine (24) analogs.

- Stability : Cyclic imides (e.g., GMC-2) exhibit higher thermal and hydrolytic stability than linear oxalamides .

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Oxalyl Chloride Derivative : 3-chloro-4-fluoroaniline is reacted with oxalyl chloride to create an oxalyl chloride derivative.

- Reaction with 2-Methoxybenzylamine : The oxalyl chloride derivative is then treated with 2-methoxybenzylamine under anhydrous conditions to yield the final product.

This reaction scheme ensures high purity and yield, essential for subsequent biological testing.

- Molecular Formula : C16H16ClF N2O3

- Molecular Weight : 350.76 g/mol

- IUPAC Name : N'-(3-chloro-4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide

Antimicrobial Properties

Recent studies have examined the antimicrobial activity of related compounds, indicating that modifications to the phenyl and methoxy groups can enhance efficacy against various bacterial strains. For instance, derivatives of N1-(3-chloro-4-fluorophenyl) have shown promising results against both Gram-positive and Gram-negative bacteria .

The proposed mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.

- Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability, resulting in cell lysis.

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized and screened for antimicrobial activity. Compounds with similar structural motifs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the presence of halogen substituents plays a crucial role in enhancing biological activity .

- In Vivo Studies : Preliminary in vivo studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties, potentially through modulation of cytokine release in animal models.

Research Findings

Q & A

Q. Key Considerations :

- Temperature control (0–25°C) during coupling minimizes side reactions.

- Anhydrous solvents (DMF, THF) prevent hydrolysis of reactive intermediates .

Which spectroscopic and analytical techniques are essential for confirming structure and purity?

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~8–10 ppm) .

- 2D NMR (HSQC, HMBC) : Resolves connectivity between substituents .

- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Assesses purity (>95%) using C18 columns and UV detection .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays vs. cell-based viability tests) to isolate variables .

- Control Experiments : Use known inhibitors (e.g., stearoyl-CoA desaturase inhibitors) to validate assay conditions .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or methodological disparities .

Example Contradiction : Varying IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations or incubation times .

What computational strategies predict interactions with biological targets?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models binding poses in enzyme active sites (e.g., neurokinin-1 receptor) using crystal structures (PDB IDs: 6VW1, 7L10) .

- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns trajectories to assess binding free energies (MM-PBSA) .

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends .

What are the solubility and stability profiles under physiological conditions?

Q. Basic

- Solubility : Lipophilic due to halogenated aryl groups; soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL) .

- Stability :

- pH 7.4 (PBS) : Stable for 24h at 37°C (HPLC monitoring).

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

How do structural modifications (SAR) influence biological activity?

Q. Advanced

Case Study : Replacing 2-methoxybenzyl with thiophene-furan groups reduced cytotoxicity but increased solubility .

What challenges arise in optimizing reaction yields during scale-up?

Q. Advanced

- Side Reactions : Oxalamide hydrolysis under acidic conditions—mitigated by pH-controlled (6–7) reaction environments .

- Catalyst Selection : Pd/C vs. Raney Ni for hydrogenation steps affects enantiomeric purity in chiral intermediates .

- Yield Optimization :

- Batch vs. Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., amide coupling) .

How is the compound’s mechanism of action studied in neurokinin receptor interactions?

Q. Advanced

- SPR Biosensing : Measures real-time binding kinetics (ka/kd) to immobilized NK1R .

- Radioligand Displacement : Competes with [³H]-Substance P in cell membranes to determine Ki values .

- Mutagenesis Studies : Identifies critical receptor residues (e.g., Tyr272) for hydrogen bonding with the oxalamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.